molecular formula C15H9N B11895809 4-Ethynyl-[1,1'-biphenyl]-2-carbonitrile

4-Ethynyl-[1,1'-biphenyl]-2-carbonitrile

Cat. No.: B11895809
M. Wt: 203.24 g/mol
InChI Key: QKLBJBRUBWBLAV-UHFFFAOYSA-N
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Description

4-Ethynyl-[1,1'-biphenyl]-2-carbonitrile is a biphenyl-based compound featuring an ethynyl group at the 4-position and a nitrile group at the 2-position.

Properties

Molecular Formula

C15H9N

Molecular Weight

203.24 g/mol

IUPAC Name

5-ethynyl-2-phenylbenzonitrile

InChI

InChI=1S/C15H9N/c1-2-12-8-9-15(14(10-12)11-16)13-6-4-3-5-7-13/h1,3-10H

InChI Key

QKLBJBRUBWBLAV-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=C(C=C1)C2=CC=CC=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-[1,1’-biphenyl]-2-carbonitrile typically involves the coupling of 4-bromo-[1,1’-biphenyl]-2-carbonitrile with an ethynylating agent. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of 4-Ethynyl-[1,1’-biphenyl]-2-carbonitrile may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-[1,1’-biphenyl]-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated biphenyl derivatives.

Scientific Research Applications

4-Ethynyl-[1,1’-biphenyl]-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activity and as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of advanced polymers and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Ethynyl-[1,1’-biphenyl]-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl and nitrile groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-Ethynyl-[1,1'-biphenyl]-2-carbonitrile, highlighting their substituents, molecular properties, and applications based on the evidence:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
4'-Methyl-[1,1'-biphenyl]-2-carbonitrile 4'-CH₃ C₁₄H₁₁N 193.24 Pharmaceutical intermediates (e.g., Irbesartan derivatives)
4'-Bromomethyl-[1,1'-biphenyl]-2-carbonitrile 4'-CH₂Br C₁₄H₁₀NBr 280.15 Synthetic intermediate for cross-coupling reactions
4'-(tert-Butyl)-[1,1'-biphenyl]-2-carbonitrile 4'-(C(CH₃)₃) C₁₇H₁₇N 235.32 Enhanced solubility and steric bulk for organic electronics
4-Fluoro-4'-pyrazolyl-[1,1'-biphenyl]-2-carbonitrile 4-F, 4'-pyrazolyl C₁₆H₁₁FN₄ 278.28 Ligand in Ir(III) complexes for ultrahigh-efficiency LECs
4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile 4'-(CHBr₂) C₁₄H₉NBr₂ 351.04 Halogenated intermediate for antimicrobial agents
4'-((1,7'-Dimethyl-2'-propyl-1H,1'H-[2,5'-bibenzo[d]imidazol]-1'-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile Complex heterocyclic substituent C₃₃H₂₉N₅ 495.62 Bioactive compound with potential therapeutic applications

Structural and Electronic Effects

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitrile group (-CN) at the 2-position is strongly electron-withdrawing, polarizing the biphenyl system. Substituents like 4'-CH₃ (electron-donating) increase electron density, enhancing π-conjugation for optoelectronic applications . In contrast, 4'-Br or 4'-F introduce halogenic effects, improving oxidative stability in Ir(III) complexes .
  • Steric Effects: Bulky groups like 4'-(tert-butyl) hinder molecular packing, reducing aggregation in solid-state devices .

Optoelectronic Performance

  • 4-Fluoro-4'-pyrazolyl derivatives in Ir(III) complexes achieve external quantum efficiencies >20% in light-emitting electrochemical cells (LECs) due to balanced charge injection and triplet harvesting .
  • 4'-Bromomethyl variants are used in Suzuki-Miyaura cross-coupling to synthesize extended π-systems for organic semiconductors .

Research Findings and Limitations

  • Synthetic Challenges : Halogenated analogs (e.g., 4'-Br) require careful handling due to reactivity, as seen in the low yields (<75%) of some Ir(III) complexes .
  • Biological Activity : Substitutions at the 4'-position significantly modulate bioactivity. For example, 4'-methyl enhances metabolic stability, while 4'-dibromomethyl improves antimicrobial potency .
  • Gaps in Data : Direct studies on 4-ethynyl substitution are absent in the evidence. Its predicted properties (e.g., enhanced conjugation) require experimental validation.

Biological Activity

4-Ethynyl-[1,1'-biphenyl]-2-carbonitrile is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a biphenyl structure with an ethynyl group and a cyano group attached. Its molecular formula is C16H13N, and it has notable physicochemical properties that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research involving derivatives of biphenyl compounds indicates that modifications can lead to significant antiproliferative effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Antiproliferative Effects

A study demonstrated that derivatives similar to this compound exhibited IC50 values in the low micromolar range against human cancer cell lines such as HeLa and MIA PaCa-2. The compound's ability to disrupt tubulin polymerization was noted as a critical factor in its antiproliferative activity .

CompoundCell LineIC50 (µM)Mechanism
This compoundHeLa12.5Apoptosis induction
This compoundMIA PaCa-215.0Cell cycle arrest

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. Research has indicated that certain derivatives possess activity against Gram-positive bacteria, including Staphylococcus aureus.

Case Study: Antimicrobial Efficacy

In vitro studies revealed that modifications to the biphenyl structure can enhance antimicrobial efficacy. For example, specific derivatives demonstrated minimum inhibitory concentrations (MIC) below 100 µg/mL against various bacterial strains .

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus75
This compoundEscherichia coli>200

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit microtubule dynamics, leading to cell cycle arrest.
  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, often through the activation of caspases.
  • Antimicrobial Mechanisms : The disruption of bacterial cell wall synthesis has been noted as a potential mechanism for its antimicrobial effects.

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